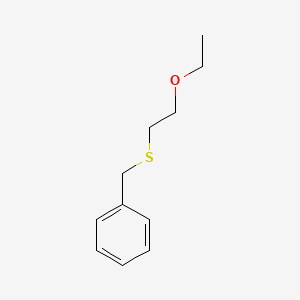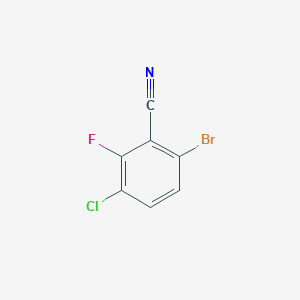![molecular formula C13H15F6N3O4S2 B7988740 N,N'-[(3R)-1-Benzylpyrrolidine-3beta,4alpha-diyl]bis(trifluoromethanesulfonamide)](/img/structure/B7988740.png)
N,N'-[(3R)-1-Benzylpyrrolidine-3beta,4alpha-diyl]bis(trifluoromethanesulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[(3R)-1-Benzylpyrrolidine-3beta,4alpha-diyl]bis(trifluoromethanesulfonamide) is a complex organic compound characterized by its unique structure, which includes a benzyl group attached to a pyrrolidine ring and two trifluoromethanesulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common method is the reaction of benzylamine with a suitable dihalide to form the pyrrolidine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of different substituted pyrrolidines or benzyl derivatives.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a potential candidate for studying biological systems and interactions with biomolecules.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system or disease being targeted.
Comparaison Avec Des Composés Similaires
N,N'-Bis(trifluoromethanesulfonamide) derivatives: These compounds share the trifluoromethanesulfonamide groups but differ in their core structures.
Benzyl-substituted pyrrolidines: These compounds have similar benzyl groups but may have different substituents on the pyrrolidine ring.
Uniqueness: N,N'-[(3R)-1-Benzylpyrrolidine-3beta,4alpha-diyl]bis(trifluoromethanesulfonamide) is unique due to its specific stereochemistry and the presence of both benzyl and trifluoromethanesulfonamide groups, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[(3R,4R)-1-benzyl-4-(trifluoromethylsulfonylamino)pyrrolidin-3-yl]-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F6N3O4S2/c14-12(15,16)27(23,24)20-10-7-22(6-9-4-2-1-3-5-9)8-11(10)21-28(25,26)13(17,18)19/h1-5,10-11,20-21H,6-8H2/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZGKWARJHCAQB-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F6N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S)-2alpha,3beta-Dimethoxy-2,3-dimethyl-5alpha,6beta-bis[(diphenylphosphino)methyl]-1,4-dioxane](/img/structure/B7988733.png)

![N-[(3R,4R)-4-acetamido-1-benzylpyrrolidin-3-yl]acetamide](/img/structure/B7988749.png)

